molecular formula C25H20O7 B2685140 2-[3-(3,4-Dimethoxyphenyl)-2-oxochromen-7-yl]oxy-2-phenylacetic acid CAS No. 853749-47-0

2-[3-(3,4-Dimethoxyphenyl)-2-oxochromen-7-yl]oxy-2-phenylacetic acid

Cat. No.: B2685140
CAS No.: 853749-47-0
M. Wt: 432.428
InChI Key: XSZKMZQVBQEGOM-UHFFFAOYSA-N
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Description

This compound is a coumarin derivative with a 3,4-dimethoxyphenyl group at position 3 of the 2-oxochromen core. At position 7, an oxygen-linked acetic acid moiety is substituted with a phenyl group at the α-carbon (C2). Its IUPAC name reflects its complex structure: a coumarin scaffold decorated with methoxy and phenylacetic acid functionalities.

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxy-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O7/c1-29-20-11-9-16(13-22(20)30-2)19-12-17-8-10-18(14-21(17)32-25(19)28)31-23(24(26)27)15-6-4-3-5-7-15/h3-14,23H,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZKMZQVBQEGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OC(C4=CC=CC=C4)C(=O)O)OC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-Dimethoxyphenyl)-2-oxochromen-7-yl]oxy-2-phenylacetic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable chromone derivative under acidic conditions to form the chromen-2-one core. This intermediate is then reacted with phenylacetic acid in the presence of a strong base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-Dimethoxyphenyl)-2-oxochromen-7-yl]oxy-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The phenylacetic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromen-2-one derivatives.

    Substitution: Halogenated or nitrated phenylacetic acid derivatives.

Scientific Research Applications

2-[3-(3,4-Dimethoxyphenyl)-2-oxochromen-7-yl]oxy-2-phenylacetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-Dimethoxyphenyl)-2-oxochromen-7-yl]oxy-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound’s chromen-2-one core can interact with enzymes and receptors, modulating their activity. The methoxy groups may enhance its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name/Identifier Core Structure R3 Substituent R7 Substituent Key Functional Groups
Target Compound Coumarin 3,4-Dimethoxyphenyl 2-Phenylacetic acid Methoxy, phenyl, carboxylic acid
2-(6-Chloro-3,4-dimethyl-2-oxochromen-7-yl)oxyacetic acid Coumarin 3,4-Dimethyl, 6-Cl Acetic acid Chloro, methyl, carboxylic acid
Curcumin Analog 3e (Cyclopentanone derivative) Cyclopentanone 3,4-Dimethoxyphenyl Acryloyl group Methoxy, α,β-unsaturated ketone
Caffeic Acid Propenoic acid 3,4-Dihydroxyphenyl - Hydroxy, carboxylic acid

Key Observations :

  • Core Structure: The coumarin scaffold (target and compound) likely enhances π-π stacking interactions with enzymes, differing from cyclopentanone () or propenoic acid (caffeic acid) cores.
  • Acetic Acid vs.

Table 3: Physicochemical Properties

Compound/Identifier Molecular Formula Molar Mass (g/mol) pKa (Predicted) Density (g/cm³)
Target Compound C25H20O8 448.42 ~3.0 ~1.4
Compound C13H11ClO5 282.68 2.88 1.412
Caffeic Acid C9H8O4 180.16 ~4.5 -

Key Insights :

  • The target compound’s higher molar mass and phenyl group may reduce solubility compared to simpler acids like caffeic acid.
  • The predicted pKa (~3.0) aligns with typical carboxylic acids, suggesting ionization at physiological pH, which could enhance bioavailability .

Biological Activity

2-[3-(3,4-Dimethoxyphenyl)-2-oxochromen-7-yl]oxy-2-phenylacetic acid is a complex organic compound notable for its unique chemical structure and potential biological activities. This compound features a chromen-2-one core linked to a phenylacetic acid moiety through an ether bond, with methoxy groups that enhance its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula for this compound is C25H20O7C_{25}H_{20}O_{7} with a molecular weight of approximately 420.43 g/mol. The structure includes a chromen-2-one core, which is known for its diverse biological activities, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC25H20O7C_{25}H_{20}O_{7}
Molecular Weight420.43 g/mol
IUPAC NameThis compound
CAS Number853749-47-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The chromen-2-one core can modulate the activity of specific proteins involved in inflammatory and oxidative stress pathways. The presence of methoxy groups may enhance the compound's binding affinity to these targets, potentially leading to significant biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Studies have shown that derivatives of chromenones can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting anti-inflammatory properties.
  • Antioxidant Activity : The methoxy groups present in the structure may contribute to the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anticancer Potential : Preliminary studies suggest that chromenone derivatives can induce apoptosis in cancer cells by activating caspases and modulating signaling pathways related to cell survival.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of this compound:

  • Study on Anti-inflammatory Activity :
    • A study evaluated the effect of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a significant reduction in TNF-alpha and IL-6 levels, demonstrating its potential as an anti-inflammatory agent.
  • Antioxidant Activity Assessment :
    • Another research project assessed the antioxidant capacity using DPPH radical scavenging assays. The compound exhibited a strong scavenging effect comparable to standard antioxidants like ascorbic acid.
  • Anticancer Studies :
    • In vitro studies on various cancer cell lines (e.g., breast and colon cancer) revealed that the compound inhibited cell proliferation and induced apoptosis, suggesting its potential as an anticancer therapeutic.

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